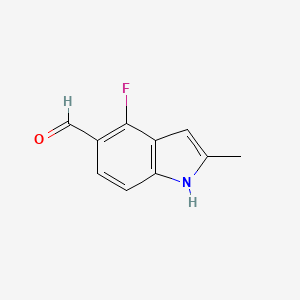

4-fluoro-2-methyl-1H-indole-5-carbaldehyde

Description

BenchChem offers high-quality 4-fluoro-2-methyl-1H-indole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-2-methyl-1H-indole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H8FNO |

|---|---|

Molecular Weight |

177.17 g/mol |

IUPAC Name |

4-fluoro-2-methyl-1H-indole-5-carbaldehyde |

InChI |

InChI=1S/C10H8FNO/c1-6-4-8-9(12-6)3-2-7(5-13)10(8)11/h2-5,12H,1H3 |

InChI Key |

SWYSKXMWNUOVEL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2F)C=O |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Technical Guide on 4-Fluoro-2-Methyl-1H-Indole-5-Carbaldehyde: Identifiers, Synthesis, and Applications in Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the indole ring serves as a "privileged scaffold," capable of mimicking endogenous ligands like tryptophan and serotonin to bind a wide array of biological targets. 4-Fluoro-2-methyl-1H-indole-5-carbaldehyde (CAS: 1367866-83-8) is a highly specialized, multi-substituted indole derivative that has emerged as a critical building block in modern drug discovery.

This technical whitepaper provides an in-depth analysis of this compound, detailing its structural informatics, the causality behind its specific functional group substitutions, and its role as a key synthetic intermediate. Notably, this compound is a foundational precursor in the synthesis of Anlotinib (Catequentinib / AL3818) , a potent multi-target receptor tyrosine kinase (RTK) inhibitor [1], as well as a precursor for novel antimicrobial indole-hydrazone derivatives [2].

Chemical Identity and Structural Informatics

To ensure rigorous tracking and reproducibility in synthetic workflows, the precise chemical identifiers and physicochemical properties of 4-fluoro-2-methyl-1H-indole-5-carbaldehyde are summarized in Table 1.

Table 1: Quantitative Data and Chemical Identifiers

| Property | Value |

| Chemical Name | 4-Fluoro-2-methyl-1H-indole-5-carbaldehyde |

| CAS Number | 1367866-83-8 |

| Molecular Formula | C₁₀H₈FNO |

| Molecular Weight | 177.18 g/mol |

| MDL Number | MFCD22066115 |

| SMILES String | CC1=CC2=C(F)C(C=O)=CC=C2N1 |

| Appearance | Light yellow to brown crystalline powder |

| Exact Mass | 177.05899 Da |

Structural Significance in Medicinal Chemistry

The architectural design of 4-fluoro-2-methyl-1H-indole-5-carbaldehyde is not arbitrary; each functional group serves a distinct mechanistic and pharmacokinetic purpose.

-

The Indole Core: Acts as the primary pharmacophore, providing a rigid, planar aromatic system that intercalates into the ATP-binding pockets of kinases via

stacking and hydrogen bonding (via the N-H group). -

The 4-Fluoro Substitution (Causality): The introduction of a highly electronegative fluorine atom at the C4 position achieves three critical effects. First, it blocks cytochrome P450-mediated oxidative metabolism at a traditionally vulnerable site, thereby increasing the half-life of downstream drugs. Second, it enhances the overall lipophilicity of the molecule, improving cellular membrane permeability. Third, the strong electron-withdrawing inductive effect lowers the pKa of the indole N-H, strengthening its capacity to act as a hydrogen bond donor within target protein pockets.

-

The 2-Methyl Group (Causality): The methyl group provides specific steric bulk. When the resulting drug molecule binds to a kinase hinge region, this steric hindrance restricts the rotational freedom of the indole ring, locking it into the bioactive conformation and reducing off-target entropy penalties.

-

The 5-Carbaldehyde Group: This is the primary synthetic handle. Aldehydes are highly versatile electrophiles that can undergo reductive amination, condensation to form hydrazones [2], or Baeyer-Villiger/Dakin oxidations to yield phenolic derivatives [3].

Synthetic Methodologies and Protocols

A primary application of 4-fluoro-2-methyl-1H-indole-5-carbaldehyde is its conversion into 4-fluoro-5-hydroxy-2-methylindole , the direct nucleophilic coupling partner used in the industrial synthesis of Anlotinib [3]. This is achieved via a Dakin oxidation.

Protocol: Dakin Oxidation to 4-Fluoro-2-methyl-1H-indol-5-ol

Causality of Experimental Design: The Dakin oxidation relies on the nucleophilic attack of a hydroperoxide anion on the electron-deficient carbonyl carbon. A basic environment is strictly required to deprotonate the hydrogen peroxide, generating the highly nucleophilic

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve 4-fluoro-2-methyl-1H-indole-5-carbaldehyde (1.0 eq, 10 mmol) in a 1:1 mixture of THF and 1M aqueous NaOH (20 mL). Ensure complete dissolution under continuous magnetic stirring at room temperature.

-

Oxidation: Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add 30% aqueous

(1.5 eq, 15 mmol) over 15 minutes. Causality: Dropwise addition mitigates the exothermic risk of the peroxide-mediated rearrangement and prevents over-oxidation of the indole core. -

Hydrolysis: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The intermediate formate ester spontaneously hydrolyzes in the basic medium to form the phenoxide anion.

-

Workup and Isolation: Acidify the mixture slowly with 1M HCl until the pH reaches 5.5. Causality: Careful protonation neutralizes the phenoxide, causing the target 4-fluoro-2-methyl-1H-indol-5-ol to precipitate out of the aqueous layer. Extract the aqueous phase with Ethyl Acetate (

mL). Wash the combined organic layers with brine, dry over anhydrous

Analytical Validation (Self-Validating System)

To ensure the protocol's success without relying solely on yield, the system must be self-validated using orthogonal analytical techniques:

-

LC-MS: Confirm the disappearance of the

178.06 -

1H NMR (DMSO-d6): Validate the complete consumption of the sharp aldehyde proton singlet at

ppm. The successful product will exhibit a new, broad phenolic -OH singlet at

Synthetic workflow from 5-carbaldehyde intermediate to Anlotinib (AL3818).

Downstream Applications: Target Signaling Pathways

Oncology: Multi-Target RTK Inhibition

Derivatives synthesized from this compound, most notably Anlotinib, act as potent, orally administered tyrosine kinase inhibitors. By occupying the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR), these compounds block receptor autophosphorylation [1]. This competitive inhibition severs the downstream PI3K/AKT and MEK/ERK signaling cascades, effectively starving the tumor by halting angiogenesis and inducing apoptosis.

Pharmacological signaling pathway of Anlotinib inhibiting tumor angiogenesis.

Antimicrobial Drug Discovery

Beyond oncology, the intact 5-carbaldehyde group is utilized directly in the synthesis of indole-hydrazones. Recent molecular dynamics and virtual screening studies have demonstrated that condensing 4-fluoro-2-methyl-1H-indole-5-carbaldehyde with specific hydrazines yields agents with potent antimicrobial activity against Enterococcus faecalis[2]. These derivatives function by interacting directly with the FabH enzyme, disrupting bacterial fatty acid biosynthesis.

References

-

Gao, Y., Liu, P., & Shi, R. (2020). "Anlotinib as a molecular targeted therapy for tumors." Oncology Letters, 20(2), 1001-1014. Available at:[Link]

-

Erol, M., Celik, I., Ince, U., et al. (2022). "Quantum mechanical, virtual screening, molecular docking, molecular dynamics, ADME and antimicrobial activity studies of some new indole-hydrazone derivatives as potent agents against E. faecalis." Journal of Biomolecular Structure and Dynamics, 40(17), 8112-8126. Available at:[Link]

- Chen, G. P., & Yan, C. (2016). "Process for preparing an anti-cancer agent, 1-((4-(4-fluoro-2-methyl-1h-indol-5-yloxy)-6-methoxyquinolin-7-yloxy)methyl)cyclopropanamine, its crystalline form and its salts." WIPO Patent WO2016179123A1.

Executive Summary: The Strategic Value of Fluorinated Indole Scaffolds

Provisional Safety Data Sheet & Technical Handling Guide

In modern drug discovery, particularly within the kinase inhibitor landscape, the 4-fluoro-2-methyl-1H-indole-5-carbaldehyde scaffold represents a critical intermediate. The introduction of fluorine at the C4 position modulates metabolic stability (blocking P450 oxidation sites) and alters the pKa of the indole nitrogen, while the C5-aldehyde serves as a versatile "warhead" for reductive aminations or Knoevenagel condensations.

This guide moves beyond the static limitations of a standard SDS. It integrates predictive toxicology , handling best practices for air-sensitive aldehydes , and emergency response protocols designed for high-value NCEs (New Chemical Entities) where empirical data may be sparse.

Substance Identification & Characterization

Since this specific isomer is often a custom-synthesized intermediate without a commoditized CAS number, identification relies on structural validation.

| Parameter | Technical Specification |

| Chemical Name | 4-Fluoro-2-methyl-1H-indole-5-carbaldehyde |

| Synonyms | 4-Fluoro-2-methyl-5-formylindole; 5-Formyl-4-fluoro-2-methylindole |

| CAS Number | Provisional / Not Assigned (Analog Ref: 671215-52-4 for non-fluoro parent) |

| Molecular Formula | C₁₀H₈FNO |

| Molecular Weight | 177.18 g/mol |

| SMILES | CC1=CC2=C(C(F)=C(C=O)C=C2)N1 |

| Physical State | Solid (Likely pale yellow to beige crystalline powder) |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water.[1][2][3] |

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationship (SAR) analysis of close analogs (e.g., 5-fluoroindole-2-carboxaldehyde), the following provisional GHS classification is assigned.

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement (H-Code) |

| Skin Corrosion/Irritation | Cat. 2 | H315: Causes skin irritation.[4][5] |

| Serious Eye Damage/Irritation | Cat. 2A | H319: Causes serious eye irritation.[4][5] |

| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[5] |

Precautionary Statements (P-Codes):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves/eye protection/face protection.[4][5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do.[5] Continue rinsing.[5]

Advanced Handling Protocols: The "Self-Validating" Workflow

Protocol A: Storage & Stability

-

Atmosphere: Store under Argon or Nitrogen . The C5-aldehyde is susceptible to oxidation.

-

Temperature: 2–8°C (Refrigerated).

-

Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation.

Protocol B: Operational Handling (The "3-Zone" Rule)

To ensure safety and sample integrity, adopt the 3-Zone Handling System :

-

Zone 1 (Weighing): Inside a chemical fume hood or glovebox. Never weigh on an open bench.

-

Why? Fluorinated indoles can be potent sensitizers.

-

-

Zone 2 (Reaction): All vessels must be purged with inert gas before addition.

-

Why? Prevents formation of the 5-carboxylic acid impurity, which ruins stoichiometry in subsequent steps.

-

-

Zone 3 (Waste): Quench all residues with dilute sodium bisulfite (to neutralize the aldehyde) before disposal into organic waste.

Emergency Response Architecture

In the event of exposure or release, immediate action is required. The following decision matrix outlines the logical flow for incident response.

Figure 1: Emergency Response Decision Matrix. This logic flow prioritizes containment for spills and rapid decontamination for exposure.

Toxicological & Ecological Profile (Predicted)

Data extrapolated from 5-fluoroindole and indole-5-carboxaldehyde.

Toxicological Insights

-

Acute Toxicity: Likely Low to Moderate (Oral LD50 predicted >500 mg/kg based on analogs).

-

Sensitization: Fluorinated aromatics can act as haptens. Prolonged skin contact may induce allergic dermatitis.

-

Mutagenicity: Indole aldehydes generally test negative in Ames tests, but the fluorinated derivative should be treated as a potential mutagen until empirically verified.

Ecological Fate

-

Aquatic Toxicity: Halogenated indoles are often toxic to aquatic life (LC50 < 10 mg/L for fish).

-

Persistence: The C-F bond is metabolically stable, potentially leading to persistence in water systems. Do not release into drains.

Synthesis & Application Context (For Researchers)

Understanding the reactivity of this molecule aids in safe handling.

-

Reactivity Profile: The C2-methyl group activates the C3 position for electrophilic substitution, while the C5-aldehyde is a classic electrophile.

-

Incompatibility:

-

Strong Oxidizers: (e.g., KMnO₄, H₂O₂) will convert the aldehyde to carboxylic acid.

-

Strong Bases: May deprotonate the indole N-H (pKa ~16), leading to polymerization.

-

Workflow Visualization: Synthesis Integration

Figure 2: Synthesis Workflow & Critical Control Points. Highlighting the necessity of inert atmosphere to prevent oxidative degradation.

References

-

PubChem. Indole-5-carboxaldehyde (Analog Reference). National Library of Medicine. Available at: [Link]

-

ECHA (European Chemicals Agency). C&L Inventory: Fluorinated Indole Derivatives. Available at: [Link]

Disclaimer: This document is a technical guide generated for research and development purposes. It is based on predictive modeling and analog data. Users must consult the official SDS provided by their specific chemical vendor before use.

Sources

4-Fluoro-2-methylindole: A "Privileged" Scaffold in Kinase Inhibitor Design

An In-Depth Technical Guide on 4-Fluoro-2-methylindole Derivatives

Executive Summary The 4-fluoro-2-methylindole scaffold represents a masterclass in rational drug design, specifically within the realm of tyrosine kinase inhibitors (TKIs).[1] While the indole nucleus itself is ubiquitous in medicinal chemistry (the "privileged structure"), the specific installation of a fluorine atom at the C4 position and a methyl group at the C2 position is not arbitrary. This substitution pattern is engineered to solve two critical problems in drug discovery: metabolic stability (blocking the C4 oxidation site) and electronic tuning (modulating the pKa of the indole NH and the electron density of the C5 vector).

This guide dissects the technical utility of this scaffold, focusing on its role as the core pharmacophore in Brivanib (BMS-540215) , a dual VEGFR/FGFR inhibitor. We provide validated synthetic protocols, structural activity relationship (SAR) insights, and a forward-looking analysis of its application in next-generation oncology and antiviral therapeutics.[1]

Structural & Electronic Rationale

The 4-fluoro-2-methylindole core is rarely a "passenger" moiety; it is almost always the "anchor" that interacts with hydrophobic pockets in target proteins.[1]

The "Fluorine Effect" at C4

The C4 position of the indole ring is electronically significant.

-

Metabolic Blockade: In unsubstituted indoles, the C4-C7 benzenoid ring is prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[1] Fluorine, being a bioisostere of hydrogen but with a strong C-F bond (approx. 116 kcal/mol), effectively blocks this metabolic soft spot without imposing significant steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).[1]

-

Electronic Modulation: The high electronegativity of fluorine withdraws electron density from the benzene ring via induction, yet donates via resonance. At C4, this modulation specifically affects the acidity of the indole N-H (crucial for hydrogen bonding in the kinase hinge region) and the nucleophilicity of the C5 position (critical for synthetic derivatization).

The Role of the C2-Methyl Group

-

Steric Protection: The C2 position is the most reactive site on the indole ring for electrophilic attack and oxidative metabolism (to oxindole). A methyl group sterically hinders this site, enhancing the chemical stability of the drug molecule in vivo.

-

Lipophilicity: The addition of a methyl group increases logP by approximately 0.5 units, improving membrane permeability and hydrophobic interactions within the ATP-binding pocket of kinases.

Case Study: Brivanib (BMS-540215)[1][2][3][4][5][6]

The most authoritative application of this scaffold is Brivanib , an ATP-competitive inhibitor of VEGFR-2 and FGFR-1.[1]

| Feature | Description |

| Drug Name | Brivanib (Prodrug: Brivanib Alaninate) |

| Code | BMS-540215 |

| Target | VEGFR-2 (IC50 = 25 nM), FGFR-1 (IC50 = 148 nM) |

| Role of Scaffold | The 4-fluoro-2-methylindole moiety serves as the hydrophobic anchor.[1] The C5-oxygen links to the pyrrolotriazine core, projecting the indole into the "back pocket" of the kinase enzyme. |

| Clinical Status | Investigated for Hepatocellular Carcinoma (HCC) and Colorectal Cancer.[1][2] |

Mechanism of Action

Brivanib binds to the ATP-binding site of the kinase.[1][3] The 4-fluoro-2-methylindole moiety occupies the hydrophobic region adjacent to the hinge.[1] The fluorine atom likely engages in favorable electrostatic interactions with residues in the pocket, or simply optimizes the shape complementarity, while the 2-methyl group locks the conformation to prevent steric clashes with the gatekeeper residue.

Synthetic Methodologies

For the medicinal chemist, accessing this scaffold efficiently is paramount. Two primary routes dominate the literature: the Fischer Indole Synthesis (lab scale) and the Nucleophilic Aromatic Substitution route (industrial scale).

Validated Protocol: Fischer Indole Synthesis

This is the most robust method for generating gram-scale quantities of the key intermediate, 4-fluoro-2-methyl-1H-indol-5-ol (or its precursors).[1]

Reaction Scheme:

-

Hydrazone Formation: Condensation of (3-fluoro-4-nitrophenyl)hydrazine with acetone.[1]

-

Cyclization: Acid-mediated rearrangement (Polyphosphoric acid or ZnCl2) to form the indole core.[1]

-

Functionalization: Reduction of the nitro group to an amine or conversion to a hydroxyl group.

Experimental Protocol (Step-by-Step)

Objective: Synthesis of 4-fluoro-2-methyl-5-nitro-1H-indole (Precursor).

Reagents:

(3-Fluoro-4-nitrophenyl)hydrazine hydrochloride (1.0 equiv)

Acetone (excess, acts as solvent/reagent)

Polyphosphoric Acid (PPA)

Ethanol

Procedure: 1.[1][4][5] Hydrazone Formation: Dissolve (3-fluoro-4-nitrophenyl)hydrazine HCl (10 mmol) in Ethanol (50 mL). Add Acetone (20 mmol). Reflux for 2-4 hours. Monitor by TLC until hydrazine is consumed. [1] 2. Isolation: Evaporate solvent to yield the crude hydrazone as a solid. 3. Cyclization: Heat PPA (approx. 20 g) to 100°C. Add the crude hydrazone portion-wise with vigorous stirring. ( Caution: Exothermic). 4. Reaction: Maintain at 100-110°C for 1-2 hours. The mixture will darken. 5. Quench: Cool to 60°C and pour onto crushed ice (200 g) with stirring. The product will precipitate as a solid. 6. Purification: Filter the solid, wash with water and NaHCO3 solution. Recrystallize from Toluene/Heptane to yield 4-fluoro-2-methyl-5-nitro-1H-indole.

[1] Self-Validation Check: The appearance of a singlet methyl peak at ~2.4 ppm and the characteristic indole NH broad singlet at ~11.5 ppm in 1H NMR confirms cyclization.[1]

Industrial Route (Brivanib Scale-Up)

For multi-kilogram synthesis, the Fischer route can be problematic due to PPA handling and regioselectivity issues.[1] An alternative route involves Trifluoronitrobenzene .[1]

-

Starting Material: 1,2,3-Trifluoro-4-nitrobenzene.[1]

-

Process: Nucleophilic aromatic substitution (SNAr) with a carbon nucleophile (e.g., enolate) followed by reductive cyclization.[1] This avoids the hydrazine handling and allows for cleaner regiocontrol.

Visualization of Synthetic Logic

The following diagram illustrates the decision tree for synthesizing this scaffold and its downstream conversion into Brivanib-like inhibitors.

Caption: Synthetic workflow from hydrazine precursor to the Brivanib pharmacophore via Fischer Indole Synthesis.

Emerging Applications & Future Outlook

Beyond kinase inhibitors, the 4-fluoro-2-methylindole scaffold is gaining traction in other therapeutic areas:

-

Antiviral Agents: Fluoroindoles have been shown to potentiate the activity of aminoglycosides against resistant bacteria (e.g., P. aeruginosa) and are being explored as scaffolds for non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1]

-

CNS Active Agents: Due to the structural homology with serotonin (5-HT), derivatives of this scaffold are potential candidates for 5-HT2A receptor modulation, where the fluorine atom can alter receptor residence time.[1]

-

PET Imaging: The presence of fluorine makes this scaffold an ideal candidate for 18F-radiolabeling, allowing for Positron Emission Tomography (PET) studies of drug distribution in oncological models.[1]

Conclusion: The 4-fluoro-2-methylindole derivative is not merely a chemical reagent; it is a validated, high-value pharmacophore.[1][6][7][8] Its successful deployment in Brivanib validates its utility in generating potent, metabolically stable kinase inhibitors. For researchers, the Fischer synthesis remains the most accessible entry point for exploring this chemical space.

References

-

Bhide, R. S., et al. (2006). "Discovery and Preclinical Studies of (R)-1-(4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan-2-ol (BMS-540215), an In Vivo Active Potent VEGFR-2 Inhibitor." Journal of Medicinal Chemistry, 49(7), 2143–2146.[2][5] Link

-

Cai, Z., et al. (2008). "Discovery of Brivanib Alaninate... a Novel Prodrug of Dual Vascular Endothelial Growth Factor Receptor-2 and Fibroblast Growth Factor Receptor-1 Kinase Inhibitor (BMS-540215)."[1][9] Journal of Medicinal Chemistry, 51(6), 1976-1980.[9] Link

-

BenchChem. (2025).[1][8] "The Strategic Synthesis and Significance of 4-Fluoro-2-methyl-1H-indol-5-amine." BenchChem Technical Guides. Link[1]

-

Dou, Q., et al. (2023).[10] "4-Fluoroindole enhances the susceptibility of Pseudomonas aeruginosa to aminoglycoside antibiotics."[1][10] Microbiology Spectrum, 11(2). Link[1]

-

Ye, Y., et al. (2018).[11] "Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines." Organic Letters, 20, 1676-1679.[11] Link[1]

Sources

- 1. Brivanib | C19H19FN4O3 | CID 11234052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]

- 5. Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5- methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Discovery of brivanib alaninate ((S)-((R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan-2-yl)2-aminopropanoate), a novel prodrug of dual vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor-1 kinase inhibitor (BMS-540215) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ossila.com [ossila.com]

- 11. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

Metabolic Stability of 4-Fluoro-Substituted Indole Aldehydes

A Technical Guide for Medicinal Chemistry & DMPK Applications

Part 1: The Metabolic Landscape

In drug discovery, the indole scaffold is a "privileged structure," yet it suffers from well-documented metabolic liabilities. When functionalized as an aldehyde (e.g., indole-3-carboxaldehyde), the molecule faces a dual-threat metabolic environment. For researchers working with 4-fluoroindole-3-carboxaldehyde , understanding stability requires dissecting two distinct enzymatic fronts: Cytochrome P450 (CYP) mediated oxidation and Aldehyde Oxidase (AO) mediated oxidation.

1.1 The Indole "Soft Spots" (CYP Targets)

The indole ring is electron-rich, making it a prime target for electrophilic attack by CYP enzymes (primarily CYP3A4 and CYP2D6).

-

Mechanism: CYPs typically epoxidize or hydroxylate the benzene portion of the indole.

-

Vulnerability: Positions C4, C5, C6, and C7 are the "soft spots." Without protection, unsubstituted indoles are rapidly cleared via hydroxylation followed by Phase II conjugation (glucuronidation/sulfation).

1.2 The Aldehyde Liability (AO Target)

The aldehyde moiety (-CHO) at the C3 position introduces a separate liability. Unlike CYPs, Aldehyde Oxidase (AO) is a cytosolic molybdo-flavoenzyme that functions via a nucleophilic attack .

-

Mechanism: The molybdenum cofactor attacks the electron-deficient carbonyl carbon, facilitating a hydride transfer.

-

Outcome: Rapid oxidation to the corresponding carboxylic acid (indole-3-carboxylic acid), which is often biologically inactive or rapidly excreted.

Part 2: The Fluorine Factor (The "Trade-Off")

The introduction of a fluorine atom at the C4 position is a strategic medicinal chemistry maneuver, but it creates a complex electronic trade-off.

2.1 The Protective Effect (Anti-CYP)

Fluorine is the most electronegative element.[1] Substituting C4-H with C4-F achieves two goals:

-

Steric/Bond Strength Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering the C4 position virtually inert to direct CYP hydroxylation.

-

Electronic Deactivation: Through its strong inductive effect (-I), fluorine withdraws electron density from the aromatic ring. This lowers the HOMO (Highest Occupied Molecular Orbital) energy, making the ring less susceptible to electrophilic CYP attacks at adjacent positions (C5/C7).

2.2 The Destabilizing Effect (Pro-AO)

Crucial Insight: While the electron-withdrawing nature of fluorine protects against CYPs, it can sensitize the molecule to Aldehyde Oxidase.

-

AO Preference: AO prefers electron-deficient substrates. The -I effect of the 4-fluoro substituent pulls electron density away from the C3-formyl group.

-

Kinetic Consequence: This increases the partial positive charge (

) on the carbonyl carbon, lowering the activation energy for the nucleophilic attack by the AO molybdenum center. -

Result: 4-Fluoroindole-3-carboxaldehyde may exhibit higher clearance via AO than its non-fluorinated counterpart, despite being more stable against CYPs.

Part 3: Visualization of Metabolic Pathways

The following diagram illustrates the divergent metabolic fates driven by the specific electronic properties of the 4-fluoroindole scaffold.

Caption: Divergent metabolic fate of 4-fluoroindole-3-carboxaldehyde. The 4-F substitution suppresses CYP-mediated hydroxylation (red) but activates AO-mediated oxidation (green).

Part 4: Experimental Protocols for Stability Assessment

To accurately assess the metabolic stability of this specific scaffold, standard microsomal assays are insufficient because microsomes (endoplasmic reticulum) lack cytosolic Aldehyde Oxidase. You must use a tiered approach.

Tier 1: The "S9 Fraction" Bridge

Liver S9 fractions contain both microsomes (CYP) and cytosol (AO), making them the mandatory starting point for aldehyde-containing scaffolds.

Protocol: S9 Stability Assay

-

Preparation: Thaw Liver S9 fractions (Human, Rat, Dog) on ice.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Cofactors:

-

Phase I (CYP): NADPH (1 mM final).

-

Phase I (AO): None required (uses molecular oxygen), but ensure the buffer is not hypoxic.

-

Control: Include Hydralazine (10-50 µM) as a specific AO inhibitor to confirm AO contribution.

-

-

Incubation:

-

Pre-incubate S9 (1 mg/mL protein) at 37°C for 5 min.

-

Initiate with test compound (1 µM final concentration).

-

Timepoints: 0, 5, 15, 30, 60 min.

-

-

Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

-

Analysis: LC-MS/MS monitoring disappearance of parent and appearance of the carboxylic acid (+16 Da).

Tier 2: Species Selection (The "Dog Paradox")

AO activity varies wildly between species.[2]

-

Humans: High AO activity.

-

Dogs: Zero hepatic AO activity (due to a genetic defect in the AOX1 gene).

-

Rats/Mice: Moderate to High AO activity.

Data Interpretation Table:

| Assay System | Human S9 | Dog S9 | Interpretation |

| High Clearance | Low Clearance | AO-Driven Metabolism (The "Dog Paradox"). The compound is stable in dog but will fail in human. | |

| High Clearance | High Clearance | CYP-Driven Metabolism . The 4-F substitution failed to protect the ring, or ALDH is active. | |

| Low Clearance | Low Clearance | Metabolically Stable . |

Part 5: Decision Logic for Lead Optimization

Use this logic flow to determine if the 4-fluoro substitution is functioning as intended or if the aldehyde liability is dominant.

Caption: Decision tree for diagnosing metabolic instability mechanisms in fluorinated indole aldehydes.

References

-

Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[3][4][5] Journal of Medicinal Chemistry. Link

-

Obach, R. S. (2004). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding." Drug Metabolism and Disposition. Link

-

Garattini, E., & Terao, M. (2011). "Aldehyde oxidase: a critical review of the enzymology and its role in drug metabolism." Expert Opinion on Drug Metabolism & Toxicology. Link

-

Hagmann, W. K. (2008). "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

-

Dalvie, D., et al. (2012). "Aldehyde Oxidase-Mediated Metabolism in Drug Discovery: A Case Study with a Series of P38 Kinase Inhibitors." Drug Metabolism and Disposition. Link

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Methodological & Application

Technical Application Note: Optimized Reductive Amination Strategies for 4-Fluoro-2-methyl-1H-indole-5-carbaldehyde

Executive Summary & Chemical Rationale

This guide details the reductive amination of 4-fluoro-2-methyl-1H-indole-5-carbaldehyde , a scaffold frequently encountered in the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs).

Structural Analysis & Reactivity Profile

Success with this substrate requires understanding the specific influence of the C4-fluorine atom and the C2-methyl group on the C5-aldehyde:

-

Electronic Activation (Inductive Effect): The C4-fluorine atom is strongly electronegative ($ \chi \approx 3.98 $). Through the inductive effect (-I), it withdraws electron density from the adjacent C5 position, making the carbonyl carbon more electrophilic than in non-fluorinated indole aldehydes. This accelerates the initial nucleophilic attack by the amine.

-

Steric Modulation: While fluorine is isosteric with oxygen, its Van der Waals radius (1.47 Å) is larger than hydrogen (1.20 Å). Located ortho to the aldehyde, it imposes a specific steric trajectory requirement for the incoming amine, potentially destabilizing the hemiaminal intermediate.

-

Indole Stability: The C2-methyl group blocks the reactive C2 position, preventing acid-catalyzed dimerization (a common side reaction in simple indoles). However, the electron-rich nature of the indole ring still necessitates mild conditions to avoid polymerization.

Recommendation: The standard use of Sodium Triacetoxyborohydride (STAB) is the primary recommendation due to its ability to selectively reduce the iminium ion in the presence of the aldehyde, minimizing side reactions. For sterically encumbered amines, a Titanium(IV) Isopropoxide mediated protocol is provided.

Decision Matrix: Protocol Selection

Use the following logic gate to select the appropriate experimental condition for your specific amine partner.

Figure 1: Decision matrix for selecting the optimal reductive amination protocol based on amine nucleophilicity.

Method A: Standard STAB Protocol (Direct Reductive Amination)

Best for: Primary amines, unhindered secondary amines. Mechanism: STAB is mild and reacts negligibly with the aldehyde but rapidly with the protonated iminium ion.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]

-

Substrate: 4-Fluoro-2-methyl-1H-indole-5-carbaldehyde (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) (Anhydrous preferred)

-

Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Procedure

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-2-methyl-1H-indole-5-carbaldehyde (1.0 equiv) in DCE (concentration ~0.1 M).

-

Amine Addition: Add the amine (1.1 equiv).

-

Note: If the amine is a hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) to liberate the free base.

-

-

Acid Activation: Add Glacial Acetic Acid (1.0 equiv).

-

Critical Step: The pH should be approximately 5–6. The acid catalyzes the dehydration of the hemiaminal to the iminium ion.

-

-

Imine Formation (Optional but Recommended): Stir at room temperature for 30–60 minutes.

-

Why? The C4-fluorine can slow down the dehydration step sterically. Allowing pre-equilibrium ensures the imine is ready for reduction.

-

-

Reduction: Add STAB (1.5 equiv) in one portion.

-

Observation: Mild effervescence may occur.

-

-

Reaction: Stir at room temperature under nitrogen/argon for 2–16 hours. Monitor by LC-MS or TLC.

-

Target: Disappearance of aldehyde (usually higher Rf) and appearance of amine (lower Rf, stains with Ninhydrin/Dragendorff).

-

-

Quench: Quench by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes to decompose borate complexes.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Method B: Titanium(IV) Isopropoxide Protocol

Best for: Electron-deficient anilines, sterically hindered amines, or if Method A fails to reach full conversion. Mechanism: Ti(OiPr)₄ acts as a strong Lewis acid and water scavenger, forcing the equilibrium toward the imine even with poor nucleophiles.

Reagents

-

Substrate: 1.0 equiv

-

Amine: 1.2 equiv[1]

-

Lewis Acid: Titanium(IV) isopropoxide (1.5 – 2.0 equiv)

-

Reductant: Sodium Borohydride (NaBH₄) (2.0 equiv)

-

Solvent: THF (anhydrous) or Methanol (for the reduction step)

Step-by-Step Procedure

-

Complexation: In a dried flask, combine the aldehyde (1.0 equiv) and amine (1.2 equiv).

-

Titanium Addition: Add Ti(OiPr)₄ (1.5 equiv) neat (if scale allows) or as a solution in minimal anhydrous THF.

-

Imine Formation: Stir the mixture at ambient temperature (or 40-50°C for very hindered amines) for 4–12 hours.

-

Checkpoint: The solution often turns yellow/orange. Monitor imine formation by ¹H NMR (shift of aldehyde proton from ~10 ppm to imine ~8.5 ppm) if necessary.

-

-

Dilution: Dilute the reaction mixture with anhydrous Ethanol or Methanol (approx. 0.2 M relative to substrate).

-

Reduction: Cool to 0°C. Carefully add NaBH₄ (2.0 equiv) portion-wise.

-

Safety: Exothermic reaction with hydrogen gas evolution.

-

-

Quench (The "Titanium Emulsion" Fix):

-

Add 1N NaOH or water dropwise. A heavy white precipitate (TiO₂) will form.

-

Dilute with EtOAc. Filter the slurry through a pad of Celite to remove the titanium salts.

-

Tip: Washing the Celite pad with hot EtOAc ensures maximum recovery of the product.

-

Comparative Data & Optimization

| Parameter | Method A (STAB) | Method B (Ti-Mediated) |

| Reaction pH | Acidic (AcOH, pH ~5) | Lewis Acidic / Basic Workup |

| Water Sensitivity | Tolerant (STAB is stable) | Sensitive (Ti(OiPr)₄ hydrolyzes) |

| Selectivity | High (Reduces Imine only) | Moderate (NaBH₄ reduces ketones/aldehydes) |

| Workup Difficulty | Low (Simple extraction) | Medium (Requires filtration of Ti salts) |

| Yield (Typical) | 75% – 95% | 60% – 85% |

| C4-F Impact | Minimal impact on STAB | Helps drive equilibrium (EWG) |

Mechanistic Pathway (Graphviz)

The following diagram illustrates the specific pathway for the 4-fluoro-indole system, highlighting the critical dehydration step where the C4-fluorine influence is most pronounced.

Figure 2: Mechanistic pathway highlighting the rate-limiting dehydration step influenced by the ortho-fluorine substituent.

Safety & Handling

-

Fluorine Considerations: The C-F bond is stable under these conditions; however, avoid extremely strong Lewis acids (e.g., AlCl₃) at high temperatures which could theoretically affect the halogen.

-

Borohydrides: STAB releases acetic acid upon hydrolysis. NaBH₄ releases hydrogen gas; ensure proper ventilation.

-

Indole Derivatives: Treat as potentially bioactive.[2] Use standard PPE.

References

-

Seminal STAB Protocol: Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." J. Org.[3][2][4] Chem.1996 , 61, 3849-3862.[3][4] Link

-

Titanium Mediated Amination: Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." J. Chem. Soc., Perkin Trans. 11995 , 2029-2034. Link

-

Indole Synthesis Context: "Synthesis of 5-fluoro-1H-indole-3-carbaldehyde" (Analogous reactivity). Google Patents CN102786460A. Link

-

Fluorine Effects in Imines: Ono, T.; Kukhar, V. P.; Soloshonok, V. A.[3] "Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones." J. Org.[3][2][4] Chem.1996 , 61, 6563-6569.[3] Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Indole synthesis [organic-chemistry.org]

- 3. Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via [1,3]-Proton Shift Reaction.(1) Scope and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

condensation reactions of 4-fluoro-2-methyl-1H-indole-5-carbaldehyde

Advanced Application Note: Condensation Reactions of 4-Fluoro-2-methyl-1H-indole-5-carbaldehyde in Targeted Drug Discovery

Introduction & Mechanistic Rationale

The synthesis of highly functionalized heterocycles relies heavily on the precise manipulation of core building blocks. 4-Fluoro-2-methyl-1H-indole-5-carbaldehyde (CAS: 1367866-83-8) represents a privileged scaffold in modern drug discovery, particularly in the development of kinase inhibitors, anti-inflammatory agents, and advanced fluorescent probes[1]. This application note details the optimized protocols for executing condensation reactions—specifically Knoevenagel and Schiff base formations—using this highly specialized substrate.

The unique reactivity of this molecule is governed by its specific substitution pattern:

-

C4-Fluorine (-I Effect): The highly electronegative fluorine atom ortho to the formyl group exerts a strong inductive withdrawal. This polarizes the adjacent C5-carbonyl, increasing the partial positive charge on the carbonyl carbon and significantly lowering the activation energy required for nucleophilic attack.

-

C2-Methyl Group: While providing critical steric bulk that dictates the spatial orientation of the indole core within biological target pockets, the C2-methyl is sufficiently distant from the C5 position to avoid steric hindrance during the condensation event.

Diagram illustrating electronic activation of the C5-aldehyde by the C4-fluorine.

Comparative Reactivity Data

To illustrate the kinetic advantages imparted by the C4-fluorine, Table 1 summarizes the performance of 4-fluoro-2-methyl-1H-indole-5-carbaldehyde against its non-fluorinated analog in a standard Knoevenagel condensation with malononitrile.

| Substrate | Nucleophile | Catalyst | Time to Completion | Isolated Yield | Product State |

| Indole-5-carbaldehyde | Malononitrile | Piperidine (0.1 eq) | 4.5 hours | 78% | Pale yellow powder |

| 4-Fluoro-2-methyl-1H-indole-5-carbaldehyde | Malononitrile | Piperidine (0.1 eq) | 2.0 hours | 92% | Bright yellow crystalline solid |

Table 1: Comparative reactivity in Knoevenagel condensation. The fluorinated analog exhibits a >50% reduction in reaction time and a higher isolated yield due to enhanced carbonyl electrophilicity.

Experimental Protocols

Protocol A: Knoevenagel Condensation with Active Methylene Compounds

This protocol utilizes piperidine as a dual-action catalyst. It acts as a base to deprotonate the active methylene and as a nucleophilic catalyst that transiently forms a highly reactive iminium intermediate with the aldehyde[2]. This reaction is frequently utilized as the foundational step in complex multi-component cascade reactions[3].

Causality & Self-Validation: The reaction is performed in ethanol. While the starting materials are highly soluble in ethanol, the resulting highly conjugated α,β-unsaturated product is not. The spontaneous precipitation of the product serves as a real-time, visual validation of reaction progress, simultaneously driving the equilibrium forward via Le Chatelier's principle[2].

Step-by-step experimental workflow for the Knoevenagel condensation.

Step-by-Step Methodology:

-

Preparation: In a clean, dry 50 mL round-bottom flask, dissolve 4-fluoro-2-methyl-1H-indole-5-carbaldehyde (1.0 mmol, 177.18 mg) and malononitrile (1.05 mmol, 69.3 mg) in 10 mL of absolute ethanol.

-

Catalysis: Add 2-3 drops (~0.1 mmol) of piperidine to the stirring solution[2].

-

Reaction: Stir the mixture at room temperature (20-25°C). Within 30-45 minutes, a bright yellow precipitate will begin to form. Continue stirring for a total of 2 hours to ensure complete conversion.

-

Validation: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The starting aldehyde (Rf ~0.4) should be completely consumed, replaced by a new, highly UV-active spot (Rf ~0.2). LC-MS should confirm the expected mass [M+H]+ of 226.08 Da.

-

Isolation: Cool the reaction mixture in an ice bath for 15 minutes to maximize precipitation. Collect the solid via vacuum filtration.

-

Purification: Wash the filter cake with 5 mL of ice-cold ethanol, followed by 5 mL of cold hexanes. Dry under high vacuum. No further column chromatography is typically required.

Protocol B: Schiff Base (Imine) Formation with Aryl Amines

Causality & Self-Validation: Schiff base formation requires a delicate pH balance. Glacial acetic acid is used to create a mildly acidic environment (pH 4-5), which protonates the carbonyl oxygen (increasing electrophilicity) without fully protonating the nucleophilic aryl amine. The reaction produces water as a byproduct; the use of molecular sieves physically sequesters this water, preventing the reversible hydrolysis of the imine and validating the forward reaction trajectory.

Step-by-Step Methodology:

-

Preparation: Dissolve the aldehyde (1.0 mmol) and the desired primary aryl amine (1.1 mmol) in 15 mL of anhydrous toluene.

-

Catalysis & Dehydration: Add 0.1 mL of glacial acetic acid and 1.0 g of activated 4Å molecular sieves.

-

Reaction: Heat the mixture to reflux (110°C) under a nitrogen atmosphere for 4-6 hours.

-

Validation: Extract an aliquot, filter through a syringe filter to remove sieves, and analyze via 1H-NMR. The disappearance of the distinct aldehyde proton signal (~10.2 ppm) and the appearance of the imine CH=N proton (~8.5 ppm) validates structural conversion.

-

Isolation: Cool to room temperature, filter out the molecular sieves, and concentrate the filtrate under reduced pressure. Recrystallize the crude product from hot ethanol.

Troubleshooting & Optimization

-

Issue: Lack of precipitation in Protocol A.

-

Root Cause: High ambient temperature or excessive solvent volume.

-

Solution: Cool the reaction to 4°C. If precipitation still fails, add cold distilled water dropwise until the solution becomes turbid, then let it crystallize undisturbed[2].

-

-

Issue: Formation of bis-addition byproducts.

-

Root Cause: Over-reaction of the Knoevenagel product with excess nucleophile, a known side reaction in indole condensations[2].

-

Solution: Strictly control the stoichiometry (do not exceed 1.05 equivalents of the active methylene) and avoid prolonged reaction times.

-

References

-

Title: 4-FLUORO-2-METHYL-1H-INDOLE-5-CARBALDEHYDE Source: Fluorochem URL:

-

Title: Indole-5-carboxaldehyde Source: Chem-Impex URL: 1

-

Title: Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde Source: Benchchem URL: 2

-

Title: Recent Developments on Five-Component Reactions Source: MDPI URL: 3

Sources

Preparation of Novel Schiff Bases from 4-Fluoro-2-methyl-1H-indole-5-carbaldehyde: A Detailed Guide for Medicinal Chemistry

Introduction: The Significance of Fluorinated Indole-Based Schiff Bases in Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, neurotransmitters, and therapeutic agents.[1] Its unique electronic properties and ability to participate in various biological interactions make it a "privileged scaffold" in drug design.[2][3] When combined with the azomethine (imine or -C=N-) group of a Schiff base, the resulting indole-based Schiff bases exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5]

The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance their pharmacological profiles.[6] Fluorine's high electronegativity and small size can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[6] This application note provides a comprehensive guide for the synthesis and characterization of novel Schiff bases derived from 4-fluoro-2-methyl-1H-indole-5-carbaldehyde, a promising starting material for the generation of new chemical entities with therapeutic potential.

This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and data interpretation guidelines to facilitate the exploration of this compound class.

Reaction Mechanism: The Chemistry of Imine Formation

The synthesis of a Schiff base is a classic condensation reaction between a primary amine and a carbonyl compound, in this case, an aldehyde. The reaction proceeds through a two-step mechanism: nucleophilic addition followed by dehydration.[7]

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-fluoro-2-methyl-1H-indole-5-carbaldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.[7]

-

Dehydration: The unstable carbinolamine then undergoes elimination of a water molecule to form the stable carbon-nitrogen double bond (imine) of the Schiff base. This step is typically the rate-determining step and is often catalyzed by a mild acid or base.[7] The acid protonates the hydroxyl group of the carbinolamine, making it a better leaving group (water), while a base can facilitate the deprotonation of the nitrogen, promoting the formation of the double bond.

The overall reaction is reversible, and the equilibrium can be driven towards the product by removing the water formed during the reaction, for instance, by azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent.[7]

Caption: Mechanism of Schiff Base Formation.

Experimental Protocols

This section provides a generalized protocol for the synthesis of Schiff bases from 4-fluoro-2-methyl-1H-indole-5-carbaldehyde. Researchers should note that optimal reaction conditions may vary depending on the specific primary amine used.

Materials and Reagents

-

4-Fluoro-2-methyl-1H-indole-5-carbaldehyde

-

Various primary amines (e.g., aniline, substituted anilines, aliphatic amines)

-

Absolute Ethanol (or other suitable solvent like methanol or glacial acetic acid)[4]

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

General Synthetic Procedure

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-2-methyl-1H-indole-5-carbaldehyde (1.0 eq) in absolute ethanol.

-

To this solution, add the desired primary amine (1.0 - 1.1 eq).

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Attach a condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC). The consumption of the starting materials and the appearance of a new, typically less polar, product spot will indicate the reaction's progression. Reaction times can range from 2 to 14 hours depending on the reactivity of the amine.[4]

-

Upon completion of the reaction, allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution.

-

If precipitation occurs, collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities.

-

If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol).[8]

Caption: General Experimental Workflow for Schiff Base Synthesis.

Characterization and Data Interpretation

The successful synthesis and purity of the Schiff bases must be confirmed through various spectroscopic techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a crucial first step in confirming the formation of the Schiff base. The key diagnostic signals to look for are:

-

Disappearance of Aldehyde C=O Stretch: The strong carbonyl (C=O) stretching band of the starting aldehyde (typically around 1650-1700 cm⁻¹) should be absent in the product spectrum.

-

Appearance of Imine C=N Stretch: A new, characteristic absorption band for the imine (C=N) group should appear in the region of 1600-1650 cm⁻¹.[9]

-

Presence of Indole N-H Stretch: A stretching vibration for the indole N-H group is expected in the range of 3100-3300 cm⁻¹.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information about the synthesized Schiff base.

-

¹H NMR:

-

Imine Proton (-CH=N-): A characteristic singlet for the azomethine proton is expected to appear in the downfield region, typically between δ 8.0 and 9.0 ppm.[9][10]

-

Indole N-H Proton: A broad singlet for the indole N-H proton is usually observed at a chemical shift greater than δ 11.0 ppm.[4]

-

Aromatic Protons: Signals for the protons on the indole and the amine-derived aromatic ring will be present in the aromatic region (δ 6.5-8.5 ppm).

-

Methyl Protons: A singlet corresponding to the C2-methyl group on the indole ring will be observed, likely around δ 2.5 ppm.

-

-

¹³C NMR:

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base, confirming its elemental composition. The mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target compound.

| Spectroscopic Technique | Key Diagnostic Feature | Expected Range/Value |

| FT-IR | C=N stretch | 1600-1650 cm⁻¹[9] |

| N-H stretch (indole) | 3100-3300 cm⁻¹[4] | |

| ¹H NMR | -CH=N- proton | δ 8.0-9.0 ppm[9][10] |

| Indole N-H proton | > δ 11.0 ppm[4] | |

| ¹³C NMR | -CH=N- carbon | δ 150-165 ppm[9][11] |

| Mass Spec | [M]⁺ or [M+H]⁺ | Corresponds to calculated MW |

Potential Applications in Drug Development

Schiff bases derived from fluorinated indoles are a promising class of compounds for drug discovery. The presence of the fluorine atom can enhance metabolic stability and cell permeability, while the indole-Schiff base core has been associated with a wide range of biological activities.[6]

-

Antimicrobial Agents: Many indole-based Schiff bases have demonstrated significant activity against various strains of bacteria and fungi.[8][6]

-

Anticancer Agents: The planar structure of these compounds allows for potential intercalation with DNA or interaction with the active sites of enzymes involved in cancer progression.

-

Antiviral Activity: Certain fluorinated indole derivatives have shown potent antiviral activity, including against HIV.

Researchers are encouraged to screen these novel Schiff bases in a variety of biological assays to explore their therapeutic potential.

References

- Edebi, N. V., Bunu, S. J., Miediegha, O., Chilaka, U. P., Echendu, C. E., & Usifoh, C. O. (2024). Synthesis and Anti-Microbial Evaluation of Some Schiff Base Derivatives. Pharmacy and Drug Development, 3(2).

- Ommenya, F. K., Nyawade, E. A., Andala, D. M., & Kinyua, J. (2020). Synthesis, Characterization and Antibacterial Activity of Schiff Base, 4-Chloro-2-{(E)-[(4-Fluorophenyl)imino]methyl}phenol Metal (II) Complexes.

- Váhovská, L., Varenyi, S., Herich, P., Valentova, J., & Devinsky, F. (2016). Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. Molecules, 21(12), 1713.

-

ACS Omega. (2022). Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. ACS Omega. Available at: [Link]

-

MDPI. (2025). Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling, and SAR Analysis. MDPI. Available at: [Link]

- BenchChem. (2025). An In-depth Technical Guide to 4-Fluoro-2-methyl-1H-indol-5-amine. BenchChem.

- BenchChem. (2025). Elucidation of the Structure and Synthesis of 4-Fluoro-2-methyl-1H-indol-5-amine. BenchChem.

- Hassan, A. A., et al. (2023). Synthesis, Characterization and In Vitro Anti-microbial Studies of Schiff Bases Derived from Some Selected Amino Acids and Indol.

- Hindawi. (2020). Synthesis, Characterization and Antibacterial Activity of Schiff Base, 4-Chloro-2-{(E)-[(4-Fluorophenyl)imino]methyl}phenol Metal (II) Complexes. Hindawi.

- Mubassir, M., et al. (2025). Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Advanced Journal of Chemistry, Section B.

- El-Sadek, M. M., et al. (2025). Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties. Scientific Reports.

- El-Sayed, W. A., et al. (2022). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Journal of Chemistry.

- International Journal of Advanced Research in Science, Communication and Technology. (2023). Recent Developments in the Antimicrobial Activity of Heterocyclic Compounds. IJARSCT.

- OperaChem. (2024).

- IntechOpen. (2022).

- ResearchGate. (2025). Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes.

- Master Organic Chemistry. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry.

- Organic Chemistry Portal. (2011). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal.

- Ng, B. H. (2007). 5-Methyl-1H-indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 11), o4333.

- Chem-Impex. (n.d.). 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde. Chem-Impex.

- Fluorochem. (n.d.). 5-Fluoro-1H-indole-2-carbaldehyde. Fluorochem.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Imine formation-Typical procedures - operachem [operachem.com]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. ajchem-b.com [ajchem-b.com]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. ajol.info [ajol.info]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mediresonline.org [mediresonline.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Handling & Solvation of 4-Fluoro-2-methyl-1H-indole-5-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide for researchers and drug development professionals working with 4-fluoro-2-methyl-1H-indole-5-carbaldehyde (CAS: 1367866-83-8).

This fluorinated indole building block is highly valuable in the synthesis of targeted therapeutics and kinase inhibitors. However, its unique structural features—an electron-withdrawing fluorine atom, a sterically hindering methyl group, and a highly reactive carbaldehyde moiety—dictate strict handling and solvation requirements. This guide synthesizes field-proven insights to ensure the structural integrity and optimal solubility of your experimental stocks.

Quantitative Solubility Profile

The solubility of 4-fluoro-2-methyl-1H-indole-5-carbaldehyde is heavily dependent on the solvent's polarity and hydrogen-bonding capacity. Like its unfluorinated parent compound, it is completely insoluble in water but exhibits excellent solubility in polar organic solvents like DMSO and Methanol as documented in 1[1].

| Parameter | Dimethyl Sulfoxide (DMSO) | Methanol (MeOH) |

| Solvent Classification | Polar Aprotic | Polar Protic |

| Estimated Max Solubility | > 30 mg/mL (> 150 mM) | ~ 5 - 10 mg/mL (~ 25 - 50 mM) |

| Solvation Mechanism | Disrupts N-H and C=O H-bonding | Competes for H-bonding |

| Chemical Stability | Excellent (Inert to aldehydes) | Moderate (Risk of hemiacetal formation) |

| Recommended Use | Long-term master stocks, in vitro assays | Analytical dilutions (LC-MS/HPLC) |

Mechanistic Insight: The fluorine atom at the C4 position exerts an electron-withdrawing inductive effect, slightly increasing the acidity of the indole N-H. This enhances its interaction with strong hydrogen-bond acceptors like DMSO, making it the superior solvent for high-concentration master stocks.

Troubleshooting & FAQs

Q: My compound is precipitating when I dilute my DMSO stock into an aqueous assay buffer. How do I prevent this? A: 4-Fluoro-2-methyl-1H-indole-5-carbaldehyde is highly hydrophobic. When a concentrated DMSO stock is rapidly introduced into an aqueous buffer, the local concentration of the compound exceeds its aqueous solubility limit before the DMSO can fully diffuse. Corrective Action: Always pre-warm your aqueous buffer to 37°C and add the DMSO stock dropwise while actively vortexing. If precipitation persists, incorporate a biologically compatible surfactant (e.g., 0.05% Tween-20 or 0.1% BSA) to create hydrophobic pockets that stabilize the compound in solution.

Q: Can I use Methanol instead of DMSO to prepare stocks for cell-based assays? A: It is highly discouraged. While the compound is soluble in methanol, methanol exhibits higher cellular toxicity than DMSO. Furthermore, methanol is a protic solvent that can participate in unwanted side reactions (e.g., hemiacetal formation) with the highly reactive carbaldehyde group over prolonged storage. DMSO solvates the compound efficiently without reacting with the aldehyde moiety.

Q: My methanolic stock solution turned dark orange/brown after a week. Is it still usable? A: No, the solution has likely degraded. Indole-5-carbaldehydes are inherently2[2]. The aldehyde group is prone to auto-oxidation into a carboxylic acid, and the indole ring can undergo oxidative polymerization when exposed to light and oxygen. Prevention: Always store stocks in amber vials, purge the headspace with an inert gas (Argon or Nitrogen), and store at -20°C.

Validated Standard Operating Procedures (SOPs)

Protocol 1: Preparation of a 50 mM Master Stock in DMSO

Objective: Create a highly stable, self-validating master stock for downstream biological or chemical applications.

-

Equilibration : Allow the sealed vial of the lyophilized compound to reach room temperature (approx. 30 minutes) before opening. Causality: Opening a cold vial causes atmospheric moisture condensation, which rapidly degrades air-sensitive aldehydes.

-

Massing : Weigh exactly 8.86 mg of 4-fluoro-2-methyl-1H-indole-5-carbaldehyde (MW: 3[3]) into a sterile amber glass vial.

-

Solvation : Add 1.0 mL of anhydrous, cell-culture grade DMSO. Causality: Anhydrous conditions prevent water-catalyzed oxidation of the indole ring.

-

Agitation : Vortex at medium speed for 30–60 seconds.

-

Validation Check : Hold the vial against a light source. The solution must be completely transparent with zero particulate matter. If particulates remain, sonicate in a water bath at room temperature for 2 minutes.

-

Preservation : Aliquot the solution into smaller volumes (e.g., 100 µL) to avoid freeze-thaw cycles. Purge the headspace of each vial with a gentle stream of Argon gas for 5 seconds before sealing tightly.

-

Storage : Store at -20°C.

Protocol 2: Preparation of Methanolic Working Solutions for Analytical QC

Objective: Prepare a 1 mM working solution for LC-MS or HPLC purity verification.

-

Dilution : Transfer 20 µL of the 50 mM DMSO master stock to a clean glass autosampler vial.

-

Solvent Addition : Add 980 µL of HPLC-grade Methanol. Causality: Methanol is preferred for LC-MS as it is highly volatile and compatible with standard reverse-phase mobile phases, unlike high concentrations of DMSO which can cause ion suppression in the mass spectrometer.

-

Homogenization : Sonicate the vial for 1 minute to ensure complete mixing.

-

Validation Check : Inject a blank methanol sample into the LC-MS prior to the compound injection to establish a baseline and ensure no carryover. The compound should elute as a single sharp peak.

Visual Workflows

Workflow for preparing and storing indole-5-carbaldehyde solutions.

Troubleshooting logic for aqueous precipitation of indole stocks.

References

- Title: 4-FLUORO-2-METHYL-1H-INDOLE-5-CARBALDEHYDE Product Specifications Source: BLD Pharm URL

- Title: Indole-5-carboxaldehyde, 98% Source: Fisher Scientific URL

- Title: Indole-5-carboxaldehyde | 1196-69-6 Source: ChemicalBook URL

Sources

Technical Support Center: Purification of 4-fluoro-2-methyl-1H-indole-5-carbaldehyde

Case ID: IND-CHO-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]

Executive Summary

Purifying 4-fluoro-2-methyl-1H-indole-5-carbaldehyde presents a unique set of challenges due to the competing electronic effects on the indole core.[1] While the electron-withdrawing aldehyde (-CHO) and fluorine (-F) groups stabilize the molecule against the rapid acid-catalyzed polymerization typical of electron-rich indoles, the aldehyde moiety introduces susceptibility to oxidation (to carboxylic acid) and aldol condensation.[1]

This guide provides a self-validating workflow to isolate your target compound with >98% purity, specifically addressing stability on silica gel and the separation of regioisomers.

Module 1: Pre-Purification Diagnostics

Before packing your column, you must characterize the crude mixture to select the correct stationary phase strategy.

Diagnostic Table: Physicochemical Profile

| Parameter | Value / Characteristic | Implication for Chromatography |

| LogP (Calc.) | ~2.7 | Moderately lipophilic; elutes well in mid-polarity solvents.[1] |

| pKa (NH) | ~15-16 (Acidic shift due to EWGs) | The N-H proton is more acidic than unsubstituted indole.[1] Avoid strong bases in eluent.[1] |

| Solubility | High: DMSO, DMF, Acetone, THFMod: DCM, EtOAcLow: Hexanes, Water | Do not liquid load in DCM/EtOAc; it will precipitate on the column head.[2] Use Dry Loading . |

| UV Abs. | Strong UV activity due to conjugation.[1] Detection at 254 nm is sufficient.[1] |

TLC Optimization Protocol

-

Standard System: 30% EtOAc in Hexanes.[1]

-

Visualization: UV (254 nm) + Ehrlich’s Reagent (p-dimethylaminobenzaldehyde).[1]

-

Target Rf: Adjust solvent ratio to achieve an Rf of 0.25 – 0.35 .

Module 2: The Chromatography Protocol

Step 1: Stationary Phase Selection

Critical Warning: Although 5-formyl indoles are more stable than 3-formyl indoles, silica gel is naturally acidic (pH ~5).[1][2] This acidity can catalyze the degradation of the indole ring or the oxidation of the aldehyde.

-

Recommendation: Use Neutralized Silica Gel .[1]

-

Preparation: Slurry the silica in the starting mobile phase containing 1% Triethylamine (TEA) . Flush the column with 2-3 column volumes (CV) of mobile phase without TEA before loading the sample to remove excess base.

Step 2: Sample Loading (Dry Load Method)

Liquid loading in a strong solvent (DCM) often leads to "band broadening" or precipitation when the sample hits the non-polar mobile phase.

-

Dissolve crude mixture in minimal Acetone or THF.

-

Add silica gel (ratio 1:2 w/w sample-to-silica).[1]

-

Rotary evaporate to dryness until a free-flowing powder remains.

-

Load this powder on top of the pre-equilibrated column bed.

Step 3: Elution Gradient

-

Solvent A: Hexanes (or Heptane)[1]

-

Gradient Profile:

Module 3: Troubleshooting & FAQs

Q1: My product turns brown on the column. What is happening?

Diagnosis: Acid-catalyzed decomposition or oxidative polymerization.[1] Root Cause: The indole ring is electron-rich enough to react with the acidic silanol groups on the silica surface. Corrective Action:

-

Switch to Neutral Alumina: If silica persists in degrading the compound, use Neutral Alumina (Activity Grade III).

-

Inert Atmosphere: Flush the column with Nitrogen/Argon.[1] Oxygen adsorbed on silica accelerates aldehyde oxidation to the carboxylic acid (4-fluoro-2-methyl-1H-indole-5-carboxylic acid), which appears as a baseline streak or a very polar spot.[1]

Q2: I cannot separate the 4-fluoro isomer from the 6-fluoro regioisomer.

Diagnosis: Regioisomers often have identical Rf values in standard Hexane/EtOAc systems due to similar dipole moments.[1]

Corrective Action: Utilize

-

Change Solvent System: Switch to Toluene / Ethyl Acetate .

-

Mechanism: Toluene interacts differently with the electron density of the indole ring depending on the position of the fluorine atom (C4 vs C6). The steric environment around the nitrogen and the aldehyde differs slightly, altering the solvation shell in aromatic solvents.

-

Protocol: Run a shallow gradient (e.g., 0% to 20% EtOAc in Toluene) over 60 minutes.

Q3: The product is tailing significantly.

Diagnosis: Hydrogen bonding between the indole N-H or the aldehyde carbonyl and the silica silanols. Corrective Action:

-

Mobile Phase Modifier: Add 0.1% Acetic Acid to the mobile phase.[1]

-

Counter-intuitive? While we avoided silica acidity, adding a weak organic acid to the mobile phase suppresses the ionization of silanols (Si-O-

Si-OH), reducing the "drag" on the polar aldehyde group. Note: Ensure you wash the collected fractions with NaHCO3 afterwards.

-

Module 4: Decision Logic & Workflow

The following diagram illustrates the decision-making process for purifying this specific scaffold.

Caption: Figure 1. Adaptive purification workflow for fluoro-indole aldehydes, prioritizing stationary phase neutrality and alternative selectivity for regioisomers.

Module 5: Post-Purification Stability

Once purified, the aldehyde is the "weak link."

-

Storage: Store at -20°C under Argon.

-

Solvent Removal: Do not use a water bath >40°C. High heat can promote the "Cannizzaro reaction" or disproportionation in the presence of trace impurities.

-

Validation: Obtain a 1H-NMR immediately. Look for the aldehyde proton singlet at ~10.0–10.5 ppm . If this peak broadens or a new peak appears at ~12 ppm (COOH), repurification is necessary.[2]

References

-

Taniguchi, T., & Curran, D. P. (2012).[1][2][5] Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes.[1][5] Organic Letters, 14(17), 4540-4543.[1][2][5] Retrieved from [Link]

-

PubChem. (2025).[1][6] 4-Fluoro-2-methyl-1H-indole Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

-

ResearchGate. (2016).[1][7] Discussion on Separation of Regioisomers without Instrumental Methods. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. echemi.com [echemi.com]

- 3. microbeonline.com [microbeonline.com]

- 4. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google Patents [patents.google.com]

- 5. Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-Fluoro-2-methyl-1H-indole | C9H8FN | CID 9942185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Support Center: Overcoming Steric Hindrance in 4-Fluoro-2-methyl-1H-indole-5-carbaldehyde Reactions

Welcome to the advanced technical support guide for researchers, synthetic chemists, and drug development professionals working with 4-fluoro-2-methyl-1H-indole-5-carbaldehyde . This highly functionalized indole building block is notorious for resisting standard nucleophilic addition reactions. This guide synthesizes mechanistic theory with field-validated protocols to help you bypass these synthetic roadblocks.

Mechanistic Insights: The Root of the Problem

When working with 4-fluoro-2-methyl-1H-indole-5-carbaldehyde, standard nucleophilic additions often result in quantitative recovery of the starting material or complex degradation mixtures. The causality behind this failure is two-fold:

-

Stereoelectronic Repulsion & Trajectory Blockage: The 4-fluoro substituent is not merely a physical wall. Its dense, electronegative lone pairs create a severe electrostatic barrier. This repels incoming electron-rich nucleophiles, severely restricting the optimal Bürgi-Dunitz trajectory (typically ~107°) required for successful attack on the carbonyl carbon[1][2].

-

Nucleophile Quenching: The unprotected indole N-H acts as an acidic sink (pKa ~16). Highly basic nucleophiles (like Grignard or organolithium reagents) will preferentially deprotonate the indole nitrogen rather than attack the sterically hindered 5-carbaldehyde, effectively quenching the reagent and halting the reaction[3].

Fig 1: Mechanistic barriers in 4-fluoro-2-methyl-1H-indole-5-carbaldehyde reactions and solutions.

Troubleshooting Guides & FAQs

Q1: My Grignard additions yield mostly unreacted starting material. How do I drive this to completion?

A1: The failure is caused by a combination of N-H deprotonation and steric bounce. First, you must protect the indole nitrogen (e.g., using an N-Boc protecting group) to prevent acid-base quenching[3]. Second, switch to an Imamoto-type reaction by adding anhydrous Cerium(III) chloride (

Q2: I am attempting a reductive amination with a bulky secondary amine, but LC-MS shows it stalling at the starting materials. What is the fix?

A2: The steric hindrance of the 4-fluoro group prevents the initial formation of the iminium ion. Standard dehydrating agents (like

Q3: Can I perform a Wittig olefination on this substrate? A3: Standard bulky triphenylphosphonium ylides will struggle to approach the carbonyl due to the ortho-fluoro group. Instead, switch to a Horner-Wadsworth-Emmons (HWE) reaction . Phosphonate carbanions are significantly smaller and more nucleophilic than standard Wittig ylides, allowing them to bypass the stereoelectronic barrier.

Validated Experimental Protocols

Protocol A: -Mediated Grignard Addition (Imamoto Protocol)

This protocol assumes the use of N-Boc-4-fluoro-2-methyl-1H-indole-5-carbaldehyde.

-

Activation of

: Place-

Self-Validation Check: The

must become a free-flowing, fine white powder. If it appears glassy or clumped, hydration persists. Stop here; wet

-

-

Organocerium Formation: Cool the flask to 0 °C under Argon. Add anhydrous THF (5 mL/mmol) and stir for 2 hours to form a uniform white suspension. Cool to -78 °C. Dropwise, add the Grignard reagent (1.5 equiv) and stir for 1.5 hours at -78 °C.

-

Addition: Dissolve the N-Boc protected indole-5-carbaldehyde (1.0 equiv) in minimal anhydrous THF. Add dropwise to the organocerium mixture at -78 °C. Stir for 2 hours.

-

Quench & Workup:

-

Self-Validation Check: Monitor via TLC. Once the aldehyde spot is consumed, quench the reaction at -78 °C with a 10% aqueous acetic acid solution. Warm to room temperature, extract with EtOAc, wash with brine, dry over

, and concentrate.

-

Protocol B: -Catalyzed Reductive Amination

-

Imine Formation: In a dry flask under Argon, dissolve 4-fluoro-2-methyl-1H-indole-5-carbaldehyde (1.0 equiv) and the secondary amine (1.2 equiv) in anhydrous THF (0.2 M). Add

(2.0 equiv) dropwise at room temperature. Stir for 12 hours.-

Self-Validation Check: Take a 10 µL aliquot, quench with water, extract with EtOAc, and analyze via LC-MS. You must observe the mass of the intermediate imine/iminium species. Do not proceed until conversion is >90%.

-

-

Reduction: Add

(1.5 equiv) in one portion. Stir for an additional 6 hours at room temperature. -

Workup: Quench the reaction by adding 1M NaOH (equal volume to THF) to precipitate titanium dioxide (

) as a white solid. Filter the suspension through a pad of Celite, washing thoroughly with EtOAc. Separate the organic layer, dry, and concentrate.

Quantitative Data Summary

The following table summarizes the expected yield improvements when switching from standard conditions to the sterically-optimized protocols described above.

| Reaction Type | Standard Condition | Optimized Condition | Typical Yield (%) |

| Grignard Addition (MeMgBr) | THF, 0 °C to RT | N-Boc protection, | <10% vs. 85% |

| Reductive Amination (Morpholine) | 15% vs. 78% | ||

| Olefination | 25% vs. 82% |

References

Sources